Sodium Lauroyl Lactate Exhibits Intermediate Membrane Disruption Compared to SDS and Lauric Acid
In a head-to-head biophysical comparison, sodium lauroyl lactylate (SLL) demonstrates a unique membrane-disruptive profile that is intermediate between the rapid, complete solubilization caused by sodium dodecyl sulfate (SDS) and the modest disruption caused by lauric acid (LA). This nuanced interaction is critical for applications where controlled permeabilization is desired without total membrane dissolution [1].
| Evidence Dimension | Membrane-disruptive properties (Qualitative ranking) |
|---|---|
| Target Compound Data | Intermediate membrane disruption (between SDS and LA) |
| Comparator Or Baseline | Sodium dodecyl sulfate (SDS) - Rapid, complete solubilization; Lauric acid (LA) - Modest disruption |
| Quantified Difference | SLL's activity lies in between SDS and LA, a property not shared by its hydrolytic products (LA + Lactic Acid) which caused more transient morphological changes but less permanent disruption [1]. |
| Conditions | Supported lipid bilayer (SLB) and tethered bilayer lipid membrane (tBLM) models, assessed via Quartz Crystal Microbalance with Dissipation (QCM-D) and Electrochemical Impedance Spectroscopy (EIS). |
Why This Matters
This specific intermediate behavior makes SLL a more targeted choice than SDS or LA for formulators requiring antimicrobial efficacy without the harshness associated with rapid, complete membrane solubilization.
- [1] Gooran, N., Tan, S. W., Yoon, B. K., & Jackman, J. A. (2023). Unraveling Membrane-Disruptive Properties of Sodium Lauroyl Lactylate and Its Hydrolytic Products: A QCM-D and EIS Study. International Journal of Molecular Sciences, 24(11), 9283. View Source
